Azithromycin F

Übersicht

Beschreibung

Synthesis Analysis

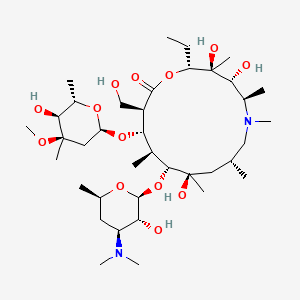

Azithromycin is a member of the macrolide antibiotic and is used on a wide scale in prescribed antibiotic drugs as anti-gram-positive and anti-gram-negative microorganisms .Molecular Structure Analysis

Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism . This differentiates azithromycin from other types of macrolides .Chemical Reactions Analysis

Azithromycin has been used in the treatment of COVID-19 based on spectrophotometric reactions . The common spectrophotometric reactions used for the determination of Azithromycin were oxidative coupling, charge transfer complex, metal complex and ion-pairing reactions .Physical And Chemical Properties Analysis

Azithromycin has a long half-life and excellent tissue penetration . Knowledge of the predominant molecular structure in solution is a prerequisite for an understanding of the interactions of the drug in biological media .Wissenschaftliche Forschungsanwendungen

- Azithromycin has garnered attention due to its immunomodulatory effects, particularly in the context of COVID-19. Research suggests that it may impact the immune response by inhibiting pro-inflammatory cytokine production, reducing neutrophil influx, and altering autophagy .

Immunomodulation and COVID-19

Wirkmechanismus

Target of Action

Azithromycin F, a macrolide antibiotic, primarily targets bacterial protein synthesis . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the protein synthesis process, which is essential for bacterial replication . Azithromycin F also targets intracellular components, particularly phagocytes, and is delivered in high concentrations to sites of infection .

Mode of Action

Azithromycin F interacts with its targets, leading to significant changes in bacterial function. By binding to the 23S rRNA of the bacterial 50S ribosomal subunit, it inhibits bacterial protein synthesis . This interaction disrupts the replication process, thereby stopping bacterial growth . Furthermore, azithromycin F accumulates effectively in cells, especially phagocytes, and is delivered in high concentrations to infection sites .

Biochemical Pathways

Azithromycin F affects several biochemical pathways. It inhibits bacterial protein synthesis, quorum-sensing, and reduces the formation of biofilm . It also disrupts intracellular keratin-18 dynamics, suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux . Moreover, azithromycin F has been found to inhibit T-cell cytotoxicity against tumor cells and impair T-cell metabolism through glycolysis inhibition .

Pharmacokinetics (ADME Properties)

Azithromycin F is known for its broad-spectrum antibiotic properties, long half-life, and high degree of tissue penetration . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of Azithromycin F’s action are significant. It directly affects immune cells, favoring conditions that can lead to the resolution of acute infections and reduction of exacerbations in chronic airway diseases . It has been found to inhibit autophagy in various types of cancer cells in vitro . Moreover, it has been associated with a network of altered energy metabolism pathways and immune subsets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azithromycin F. For instance, changes in pH significantly affect the in vitro potency of Azithromycin F . High concentrations of outdoor particulate matter (PM2.5) can contribute to variability in the microbial community composition of the azithromycin group . Therefore, the environment plays a crucial role in the effectiveness of Azithromycin F.

Safety and Hazards

Azithromycin can cause abnormal changes in the electrical activity of the heart that may lead to a potentially fatal irregular heart rhythm . Patients at particular risk for developing this condition include those with known risk factors such as existing QT interval prolongation, low blood levels of potassium or magnesium, a slower than normal heart rate, or use of certain drugs used to treat abnormal heart rhythms, or arrhythmias .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKFKPIVUOKMAB-KRYDKTARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210125 | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azithromycin F | |

CAS RN |

612069-26-8 | |

| Record name | Azithromycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

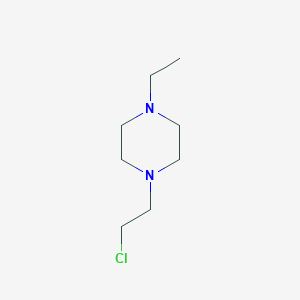

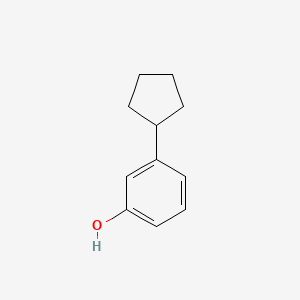

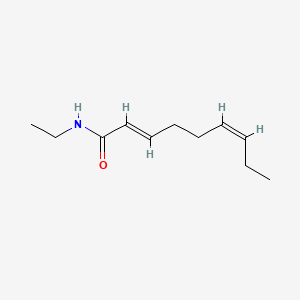

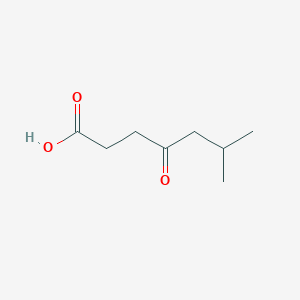

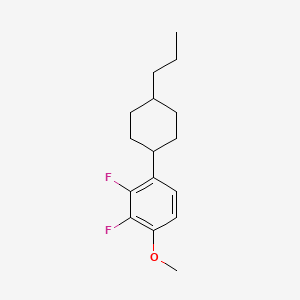

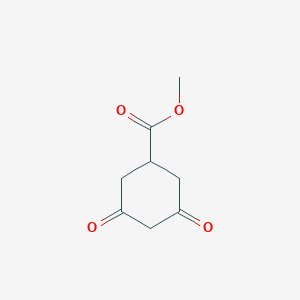

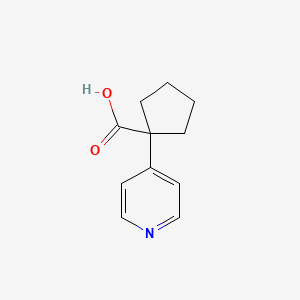

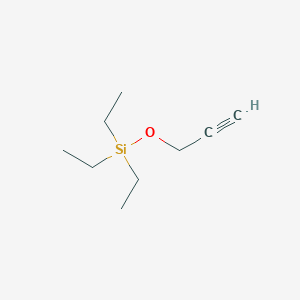

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)

![8-(4-Fluorophenyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3192143.png)

![Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B3192160.png)